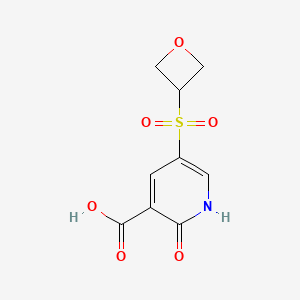

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, characterized by an oxetane-sulfonyl substituent at the 5-position. The oxetane ring introduces conformational rigidity and polar sulfonyl groups, which may enhance solubility and metabolic stability compared to alkyl or aromatic substituents.

Properties

Molecular Formula |

C9H9NO6S |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

5-(oxetan-3-ylsulfonyl)-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO6S/c11-8-7(9(12)13)1-5(2-10-8)17(14,15)6-3-16-4-6/h1-2,6H,3-4H2,(H,10,11)(H,12,13) |

InChI Key |

QGYDAKKSFANHNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)S(=O)(=O)C2=CNC(=O)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the oxetane ring. One common method involves the epoxide opening with trimethyloxosulfonium ylide, followed by ring closure to form the oxetane . The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and the epoxide opening steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The dihydropyridine core can be reduced to form piperidine derivatives.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring opening and formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted oxetane derivatives .

Scientific Research Applications

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dihydropyridine core may interact with ion channels or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is versatile, with modifications at the 1-, 5-, and 6-positions influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The oxetan-3-ylsulfonyl group in the target compound likely improves aqueous solubility compared to benzoyl (e.g., 4n, 5l) or alkyl-substituted analogs (e.g., 7, 8) due to its polar sulfonyl group and oxetane’s water-affinitive ether oxygen .

- Melting Points: Aromatic derivatives (e.g., 4n, 5l) exhibit moderate melting points (125–152°C), while the thienothiophene analog (11) shows significantly higher thermal stability (287–289°C) due to crystallinity from extended conjugation .

Biological Activity

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound notable for its unique structural features, including a dihydropyridine core, a sulfonyl group, and a carboxylic acid functionality. This compound belongs to the class of 2-oxo-1,2-dihydropyridine derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonyl moiety enhances its chemical reactivity and solubility in various solvents, making it an interesting candidate for further research in synthetic and medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. For example, derivatives of similar structures have shown significant activity against various cancer cell lines. In vitro testing has demonstrated that these compounds can inhibit the growth of A549 lung adenocarcinoma cells effectively. Notably, some derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Case Study: A549 Cell Line

A549 cells were treated with various concentrations of synthesized compounds, revealing structure-dependent anticancer activity. The most effective compounds reduced cell viability significantly while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial activity of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has also been explored. It has been found that related compounds exhibit promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Multidrug-resistant Pathogens

In a screening study involving multidrug-resistant pathogens, several derivatives demonstrated potent activity against strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Structure-Activity Relationship (SAR)

The structural characteristics of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid play a crucial role in its biological activity. The oxetan ring and sulfonyl group contribute to its unique reactivity and interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Dihydropyridine core | Antimicrobial | Lacks sulfonyl group |

| 6-fluoroquinolone derivatives | Quinolone structure | Antibacterial | Contains a quinolone core |

| 4-pyridone derivatives | Pyridone structure | Antiviral | Different functional groups |

5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid stands out due to its combination of structural features that may lead to distinct biological activities not observed in other similar compounds .

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological systems. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 259.24 g/mol |

| LogP | -0.7544 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 3 |

These properties suggest that the compound may have favorable pharmacokinetic profiles conducive to drug development .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The synthesis of this compound requires careful optimization of reaction conditions, including solvent choice (e.g., ethanol or DMF), temperature (reflux conditions are common), and reaction time. For example, piperidine derivatives synthesized under refluxing ethanol achieved high yields (>80%) due to improved nucleophilic substitution kinetics . Purity can be enhanced via recrystallization or column chromatography. Monitor intermediates using TLC or HPLC to identify side products.

Q. Which analytical methods are most reliable for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : 1H and 13C NMR to confirm structural integrity (e.g., δ 8.42–8.36 ppm for pyridine protons in related dihydropyridines ).

- IR spectroscopy : Detect carbonyl (C=O) stretches (~1722–1631 cm⁻¹) and sulfonyl (S=O) groups .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks).

Cross-validate with elemental analysis for purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the dihydropyridine ring. Safety data sheets recommend using desiccants and secondary containment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria in dihydropyridines) or dynamic stereochemistry. Advanced techniques include:

Q. What strategies are recommended for studying the reactivity of the sulfonyl-oxetane moiety in this compound?

The oxetane-sulfonyl group is sterically constrained, influencing nucleophilic substitution. Methods include:

Q. How can researchers validate the biological activity data of this compound amid assay variability?

- Dose-response curves : Repeat assays in triplicate with positive/negative controls.

- Impurity profiling : Use HPLC-MS to rule out degradation products affecting activity .

- Cell-line validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What methodologies are effective for investigating the compound’s stability in physiological buffers?

- LC-MS stability assays : Incubate the compound in PBS or serum at 37°C and monitor degradation over 24–72 hours.

- pH-dependent studies : Assess hydrolysis rates at pH 2–9 to identify labile functional groups .

- Microsomal assays : Evaluate metabolic stability using liver microsomes to predict in vivo behavior .

Data Analysis and Mechanistic Questions

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Potential factors include poor bioavailability or metabolite interference. Strategies:

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Substituent variation : Modify the oxetane ring (e.g., size, substituents) and sulfonyl group to assess activity changes.

- Bioisosteric replacement : Replace the oxetane with cyclopropane or azetidine to compare potency .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.